molecular formula C7H8N2O4 B1297596 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid CAS No. 4572-79-6

3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid

Cat. No. B1297596
CAS RN: 4572-79-6
M. Wt: 184.15 g/mol
InChI Key: PJMGVDKZHXIURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid” is a chemical compound with the CAS Number: 4572-79-6. Its molecular formula is C7H8N2O4 and it has a molecular weight of 184.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O4/c10-5-1-2-6(11)9(8-5)4-3-7(12)13/h1-2H,3-4H2,(H,8,10)(H,12,13). This code provides a specific representation of the molecule’s structure .

Scientific Research Applications

Esterification and Amidation in Organic Synthesis

3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid derivatives have shown effectiveness in esterification and amidation reactions, which are fundamental in organic synthesis. For instance, they have been used as coupling agents in the selective esterification of carboxylic acids and alcohols, yielding esters in good to excellent yields (Won et al., 2007). Similarly, they have been utilized in the amidation of carboxylic acids, demonstrating efficiency and selectivity in forming amides (Kang et al., 2008).

Lactonization Processes

These compounds also play a role in lactonization processes, which are significant in the synthesis of various natural products. A study highlights the use of a specific derivative as an efficient agent for lactonization of ω-hydroxycarboxylic acids (Kim et al., 2009).

Synthesis of Pyridazine Derivatives

Several studies have focused on the synthesis of pyridazine derivatives using these compounds. These derivatives hold potential in various pharmaceutical and medicinal applications. For instance, they have been involved in the synthesis of pyridazin-4-carboxylic acid and related compounds (Heinisch, 1973).

Potential in Pharmaceutical Research

In pharmaceutical research, certain derivatives of this compound have been explored for their potential in treating various diseases. For example, a study investigated the role of a related compound as an antagonist of the alpha(v)beta(3) receptor, which is significant in the prevention and treatment of osteoporosis (Hutchinson et al., 2003).

Safety And Hazards

This compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

3-(3,6-dioxo-1H-pyridazin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c10-5-1-2-6(11)9(8-5)4-3-7(12)13/h1-2H,3-4H2,(H,8,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMGVDKZHXIURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(NC1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337678
Record name 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid

CAS RN

4572-79-6
Record name 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.